(R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione is a key intermediate in the synthesis of Rivaroxaban [ [] , [] ]. Rivaroxaban itself is a potent and selective inhibitor of factor Xa, an enzyme crucial in the blood coagulation cascade [ [] ]. While (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione itself is not the final biologically active compound, its role as a precursor in Rivaroxaban synthesis makes it a significant molecule in pharmaceutical chemistry research.
(R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structural arrangement that may contribute to its biological activity. Understanding its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications is crucial for advancing research and development in related fields.
This compound can be classified as a derivative of isoindoline and oxazolidine, which are known for their roles in pharmaceuticals. The presence of morpholino and phenyl groups suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery.
The synthesis of (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. The synthetic pathway may include:
The reactions may require specific catalysts, solvents, and temperature conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed for purification and analysis of intermediates throughout the synthesis process.
The molecular structure of (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione can be elucidated using various spectroscopic techniques:
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Detailed structural data can be obtained through X-ray crystallography if suitable crystals are available.
(R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione may participate in various chemical reactions due to its functional groups:
Mechanistic studies using techniques such as kinetic analysis or computational chemistry can provide insights into reaction pathways and intermediates.
The mechanism of action for (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione likely involves interaction with specific biological targets, such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies could further elucidate how structural modifications influence biological activity.
The physical properties of (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione include:
Chemical properties such as stability under different pH conditions or reactivity with common reagents should be assessed through controlled experiments.
(R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione has potential applications in:
The compound is classified under IUPAC nomenclature as a complex heterocyclic system featuring fused oxazolidinone, isoindoline-dione, and morpholinone rings. Its systematic name, (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, precisely reflects its structural hierarchy:
Alternative identifiers include:
Table 1: Nomenclature and Identifiers
Classification Type | Designation |
---|---|
IUPAC Name | (R)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione |
CAS No. (R-enantiomer) | 1424944-35-3 |
CAS No. (S-enantiomer) | 446292-08-6 |
Common Synonyms | Rivaroxaban Impurity (R); Rivaroxaban Related Compound G (S) |
MDL Number | MFCD23104294 (R-enantiomer) [1] |
The molecular formula C₂₂H₁₉N₃O₆ (MW: 421.40 g/mol) [1] [4] is conserved across enantiomers but critically differentiated by stereochemistry:
Structural representations include:
O=C1N(C[C@@H]2CN(C3=CC=C(N4C(COCC4)=O)C=C3)C(O2)=O)C(C5=C1C=CC=C5)=O
[1] [5] KUQNYAUTIWQAKY-MRXNPFEDSA-N
[4], highlighting enantiomeric divergence. The (R) and (S) enantiomers exhibit identical connectivity but divergent biological and physicochemical behaviors due to chirality:
Table 2: Enantiomeric Comparison
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS No. | 1424944-35-3 | 446292-08-6 |
Role | Rivaroxaban Intermediate/Impurity | Rivaroxaban Related Compound G |
Pharmacological | Undefined bioactivity | Specified impurity in APIs |
Analytical ID | Chiral HPLC: Distinct retention | USP Ref. Std. (1604596) [3] |
Public crystallographic data (unit cell parameters, space group) remain undisclosed, but empirical insights into solid-state behavior exist:
Table 3: Solid-State Properties
Property | Observations |
---|---|
Appearance | White to off-white crystalline solid [4] |
Storage Conditions | -20°C; cold-chain transport [1] |
Theoretical H-bonding | Intermolecular C=O···H-N (morpholinone) |
Public XRD Data | Not available |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1